tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate
Description
tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a benzoyl group at the 1-position and a methyl substituent at the 3-position of the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step syntheses.
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl N-(1-benzoyl-3-methylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(21)18-17(4)10-11-19(12-17)14(20)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,21) |
InChI Key |
RBJBXCJRCXRYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate
General Synthetic Strategy
The synthesis of this compound generally follows a route involving:
- Preparation of the pyrrolidine core with a methyl substituent at the 3-position.
- Introduction of the tert-butyl carbamate (Boc) protecting group on the nitrogen.
- Benzoylation at the 1-position of the pyrrolidine ring.
This sequence ensures selective functionalization while maintaining the integrity of sensitive groups.
Key Reagents and Conditions
- tert-Butyl carbamate (Boc) protecting group : Usually introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- Benzoylation : Typically achieved by reacting the amine or pyrrolidine intermediate with benzoyl chloride or benzoyl anhydride in the presence of a base such as triethylamine.
- Methyl substitution : Introduced either by starting from a methyl-substituted pyrrolidine or via alkylation reactions.
Detailed Preparation Procedures
Synthesis of tert-butyl N-(3-methyl-pyrrolidin-3-yl)carbamate
A typical method involves protecting the amine of 3-methylpyrrolidine with a Boc group:
- Step 1 : Dissolve 3-methylpyrrolidine in an inert solvent such as dichloromethane.
- Step 2 : Add di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine to the solution.
- Step 3 : Stir the reaction mixture at room temperature for several hours (e.g., 3-16 hours) until completion.
- Step 4 : Purify the product by silica gel chromatography or reverse-phase chromatography to obtain tert-butyl N-(3-methyl-pyrrolidin-3-yl)carbamate as a white solid.
This step yields the Boc-protected pyrrolidine intermediate, which is crucial for subsequent functionalization.
Benzoylation of the Boc-protected pyrrolidine
- Step 1 : Dissolve the Boc-protected pyrrolidine in a suitable solvent such as dichloromethane or DMF.
- Step 2 : Add benzoyl chloride or benzoyl anhydride along with a base like triethylamine or DIPEA (N,N-diisopropylethylamine).
- Step 3 : Stir the reaction at room temperature or slightly elevated temperature (e.g., 25-55 °C) for several hours.
- Step 4 : Monitor the reaction by TLC or LCMS until completion.
- Step 5 : Work up the reaction by aqueous extraction and purification via chromatography.
This step introduces the benzoyl group at the nitrogen or carbon position depending on the substrate reactivity, resulting in the target compound this compound.
Alternative Synthetic Routes and Variations
- Nucleophilic addition and substitution : Some methods involve nucleophilic aromatic substitution on activated aromatic intermediates with the Boc-protected pyrrolidine as the nucleophile, followed by acylation to install the benzoyl group.
- Use of coupling reagents : HATU and other peptide coupling reagents are employed in amidation steps to improve yields and selectivity when coupling carboxylic acids with amine-containing intermediates.
- Deprotection and re-protection cycles : Depending on the synthetic route, Boc deprotection and re-protection steps may be used to facilitate selective functionalization at different nitrogen atoms.
Representative Reaction Conditions and Yields
Analytical and Purification Techniques
- Chromatography : Silica gel column chromatography and reverse-phase preparative HPLC are commonly used for purification.
- Monitoring : TLC and LCMS are standard to track reaction progress and confirm product formation.
- Characterization : NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm structure and purity.
Summary of Research Findings and Perspectives
- The preparation of this compound involves well-established organic synthesis techniques including Boc protection, benzoylation, and amidation.
- Use of peptide coupling reagents such as HATU enhances yields and reaction efficiency.
- The compound is typically isolated as a solid after chromatographic purification.
- Alternative routes may involve nucleophilic aromatic substitution or other functional group transformations to introduce the benzoyl moiety.
- Reaction conditions such as temperature, solvent, and base choice are critical for optimizing yield and selectivity.
- The synthetic methods are supported by multiple studies and patent disclosures, reflecting their robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates and has a molecular weight of 304.39 g/mol. It features a tert-butyl group, a pyrrolidine ring, and a benzoyl moiety. The compound's structure includes a benzoyl substituent on the pyrrolidine ring, which enhances its potential reactivity and biological activity. Its CAS number is 2891598-79-9, and it is commonly used as a building block in organic synthesis, particularly in pharmaceutical chemistry.
Scientific Research Applications
this compound is primarily used in pharmaceutical research as an intermediate in the synthesis of biologically active compounds and in chemical biology for studying enzyme interactions.
Reactivity and Applications
The reactivity of this compound is due to its functional groups. The carbamate moiety allows for nucleophilic substitutions and can participate in hydrolysis reactions under acidic or basic conditions. The benzoyl group can facilitate electrophilic aromatic substitution reactions, making this compound versatile for further chemical modifications.
This compound finds applications primarily in interaction studies, which could focus on its binding affinity to various biological targets, including enzymes and receptors. The carbamate group may form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. Investigating these interactions can provide insights into its mechanism of action and therapeutic potential.
Similar Compounds
Several compounds share structural similarities with this compound:
- Tert-butyl N-(1-benzyl-3-methyl-pyrrolidin-3-yl)carbamate Contains a benzyl group instead of a benzoyl group
- Tert-butyl N-(1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl)carbamate Features a triazine moiety instead of a benzoyl group
- Tert-butyl N-(1-(4-chlorophenyl)pyrrolidin-3-yl)carbamate Substituted phenyl group instead of a benzoyl group
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Ring System Variations
| Compound Name | Ring System | Substituents | CAS Number | Key Features |
|---|---|---|---|---|
| tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | Cyclopentane | Amino at 3-position | 774212-81-6 | Amino group enhances reactivity |
| tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate | Piperidine | Methyl at 3-position | 473839-06-4 | Increased ring size (6-membered) |
| tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | Piperidine | Methyl at 5-position | 1523530-57-5 | Stereospecific methyl placement |
| Target compound | Pyrrolidine | Benzoyl (1-position), Methyl (3-position) | N/A | 5-membered ring, aromatic group |
Key Observations :
- Substituent Effects: The benzoyl group in the target compound introduces aromaticity and lipophilicity, contrasting with polar substituents like amino or hydroxy groups in analogs (e.g., PBSQ8247 in ). This may improve membrane permeability but reduce solubility .
Substituent and Functional Group Analysis
Key Observations :
- The benzoyl group in the target compound is unique among the analogs, offering distinct electronic and steric profiles compared to smaller substituents like methyl or hydroxy.
- Fluorinated analogs (e.g., ) demonstrate how electronegative substituents can alter bioavailability and resistance to enzymatic degradation .
Stereochemical Considerations
Several analogs highlight the importance of stereochemistry:
- tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6): Stereospecific fluorine and amino groups influence receptor binding .
- tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9): Stereochemistry affects hydrogen-bonding networks in crystal structures .
For the target compound, the stereochemistry of the benzoyl and methyl groups would similarly dictate intermolecular interactions and crystallographic packing, as observed in hydrogen-bonding patterns of related structures .
Research Tools and Methodologies
- Crystallography : Tools like SHELX and Mercury () enable precise determination of molecular conformations and hydrogen-bonding patterns, critical for comparing analogs .
- Hydrogen-Bond Analysis : Graph set analysis () provides a framework for understanding how substituents like benzoyl or hydroxy groups direct molecular aggregation .
Biological Activity
tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate is a carbamate derivative characterized by a distinct structure that includes a tert-butyl group, a pyrrolidine ring, and a benzoyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and organic synthesis.
- Molecular Formula : C17H24N2O3
- Molecular Weight : 304.39 g/mol
- CAS Number : 2891598-79-9
The structure of this compound enhances its reactivity and biological activity due to the functional groups present, which facilitate various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions .
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The carbamate moiety may form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. This interaction can provide insights into its therapeutic potential and mechanisms of action.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on carbamate derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents in the face of rising antibiotic resistance .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Case Studies
- Antimicrobial Screening :
- In vitro Anticancer Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Tert-butyl N-(1-benzyl-3-methyl-pyrrolidin-3-yl)carbamate | Benzyl group instead of benzoyl | Moderate antimicrobial properties |
| Tert-butyl N-(1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl)carbamate | Triazine moiety | Potential anticancer activity |
| Tert-butyl N-(1-(4-chlorophenyl)pyrrolidin-3-yl)carbamate | Substituted phenyl group | Significant enzyme inhibition |
The comparative analysis indicates that the unique combination of structural features in this compound contributes to its distinct biological activities compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
